molecular formula C9H16F2O4S B11765178 [(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate

[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate

Cat. No.: B11765178
M. Wt: 258.28 g/mol
InChI Key: DKKFTEAEGBPLDY-UHFFFAOYSA-N
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Description

[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl ring substituted with a difluoromethoxy group and a methanesulfonate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from simple alkenes or cyclohexanone derivatives.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via difluoromethylation reactions.

    Methanesulfonate Ester Formation: The final step involves the esterification of the cyclohexyl alcohol with methanesulfonyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexylmethanol.

    Substitution: Formation of cyclohexyl derivatives with various functional groups.

Scientific Research Applications

[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in difluoromethylation reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The methanesulfonate ester can act as a leaving group in biochemical reactions, facilitating the formation of active intermediates.

Comparison with Similar Compounds

[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a difluoromethoxy group and a methanesulfonate ester, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H16F2O4S

Molecular Weight

258.28 g/mol

IUPAC Name

[4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate

InChI

InChI=1S/C9H16F2O4S/c1-16(12,13)14-6-7-2-4-8(5-3-7)15-9(10)11/h7-9H,2-6H2,1H3

InChI Key

DKKFTEAEGBPLDY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1CCC(CC1)OC(F)F

Origin of Product

United States

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